![molecular formula C20H29NO5 B3091589 (2S,4S)-1-(Tert-butoxycarbonyl)-4-[3-(tert-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid CAS No. 1217838-70-4](/img/structure/B3091589.png)
(2S,4S)-1-(Tert-butoxycarbonyl)-4-[3-(tert-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid
Overview
Description
The compound contains a tert-butoxycarbonyl group, which is a common protecting group in organic chemistry . It also contains a pyrrolidine ring, which is a common motif in many natural products and pharmaceuticals .
Synthesis Analysis
The tert-butoxycarbonyl group is often introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction . The synthesis of N-heterocycles like pyrrolidines can be achieved using tert-butanesulfinamide under solvent-free conditions .Chemical Reactions Analysis
The tert-butoxycarbonyl group has a unique reactivity pattern due to its crowded nature . It can be involved in various chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. These could include properties like melting point, boiling point, density, and molecular weight .Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,4S)-4-(3-tert-butylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5/c1-19(2,3)13-8-7-9-14(10-13)25-15-11-16(17(22)23)21(12-15)18(24)26-20(4,5)6/h7-10,15-16H,11-12H2,1-6H3,(H,22,23)/t15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRYEPPLCGMVNX-HOTGVXAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B3091512.png)
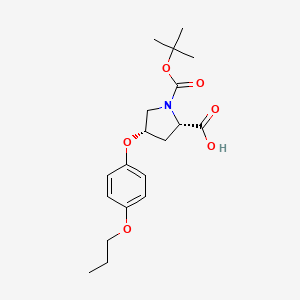
![Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)-phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3091532.png)
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[2-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091537.png)

![3-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]propanoic acid](/img/structure/B3091555.png)
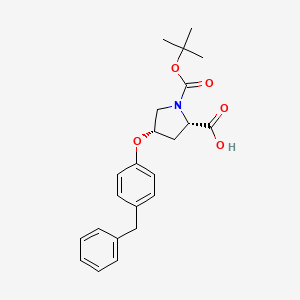
![Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3091579.png)
![Methyl (2S,4S)-4-[(6-bromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate](/img/structure/B3091581.png)
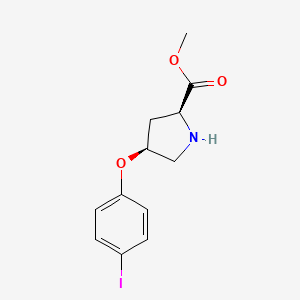
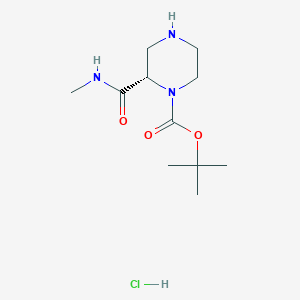
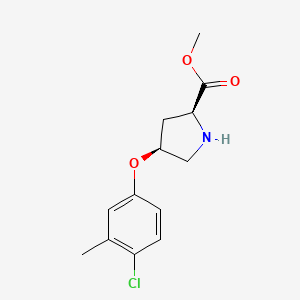

![Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/structure/B3091612.png)